molecular formula C19H18ClN3O3 B2797512 1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one CAS No. 899950-38-0

1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one

Cat. No. B2797512
CAS RN: 899950-38-0
M. Wt: 371.82
InChI Key: AFZTWVBMDRAJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-544326 belongs to the class of pyrazinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. The compound has been found to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in preclinical models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and to inhibit the activity of anti-apoptotic proteins. This compound has been found to have low toxicity in preclinical studies, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one has several advantages for lab experiments. The compound is commercially available and can be synthesized using standard laboratory techniques. This compound has been extensively studied in preclinical models, providing a wealth of data on its biological effects and potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one. Further preclinical studies are needed to elucidate the exact mechanism of action of the compound and to determine its safety and efficacy in vivo. This compound may have potential applications in the treatment of various diseases, including cancer, inflammation, and pain. The compound may also be used as a tool for studying the signaling pathways involved in these diseases. Future studies may also explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one involves the reaction of 4-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form 1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl) hydrazono) pyrazin-2(1H)-one. This intermediate is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been reported in several scientific journals, and the compound can be obtained from commercial suppliers.

Scientific Research Applications

1-(4-chlorophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. This compound has also been shown to have antitumor effects in several cancer cell lines, including breast, lung, and colon cancer. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-16-8-3-13(11-17(16)26-2)12-22-18-19(24)23(10-9-21-18)15-6-4-14(20)5-7-15/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZTWVBMDRAJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.